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Compound of Interest

6-iodo-1H-indazole-3-
Compound Name:

carbaldehyde
CAS No.: 885518-80-9
Cat. No.: B3293561

Get Quote

Executive Summary & Strategic Analysis

6-lodo-1H-indazole-3-carbaldehyde is a high-value intermediate for the synthesis of kinase
inhibitors (e.g., analogues of Axitinib or PLK inhibitors). The 6-iodo position serves as a handle
for Suzuki/Sonogashira couplings, while the 3-formyl group allows for reductive amination or
Knoevenagel condensations.

Route Selection: The "Oxidative Rearrangement"
Strategy

While 1H-indazoles are classically synthesized via diazotization of 2-amino-benzaldehydes or
hydrazine condensation with 2-halobenzaldehydes, introducing the C3-aldehyde functionality
post-cyclization is challenging. Standard Vilsmeier-Haack formylation often fails on electron-

deficient indazoles.

This guide details the Nitrosative Rearrangement of 6-lodoindole. This route is superior for

scale-up because:
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o Step Count: It is a one-pot transformation converting the commercially available 6-iodoindole
directly to the target indazole.

 Purification: The product typically precipitates from the aqueous reaction medium, minimizing
chromatography.

o Regioselectivity: It exclusively yields the 3-carbaldehyde without competing C-acylation.

Mechanism: The reaction proceeds via electrophilic nitrosation at the indole C3 position,
forming an oxime intermediate.[1][2] This oxime undergoes hydrolysis and ring-opening,
followed by recyclization to form the indazole core (The De Luca/Chevalier modification).

Chemical Reaction Pathway
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Caption: Reaction pathway involving nitrosation, oxime formation, and skeletal rearrangement
to the indazole core.[1][2][3][4]

Detailed Experimental Protocol
Safety Prerequisites[5][6][7]
» Nitrogen Oxides (

): This reaction generates significant quantities of NO and

gas. Strict fume hood usage is mandatory.

o Sodium Nitrite: Toxic oxidizer.[5][6] Avoid contact with organic reducing agents outside the
controlled reaction.

 lodine Stability: The C-I bond is light-sensitive. Wrap reactors in aluminum foil or use amber
glassware.
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Reagents & Stoichiometry

Reagent MW ( g/mol ) Equiv. Role
6-lodoindole 243.05 1.0 Limiting Reagent
Sodium Nitrite ( Nitrosating
69.00 8.0 ,
) Agent/Oxidant
HCI (2N Aqueous) 36.46 2.7 Acid Catalyst
DMF 73.09 10 vol Solvent (Solubilizer)
Water (Deionized) 18.02 15 vol Co-solvent

Step-by-Step Procedure (Scale: 10g Input)

Phase A: Preparation of Nitrosating Mixture (Critical for Yield)

Charge a 500 mL 3-neck round-bottom flask (RBF) with Sodium Nitrite (22.7 g, 329 mmol).

Add Water (80 mL) and DMF (60 mL). Stir to dissolve.

Cool the solution to 0°C using an ice/brine bath.

Add 2N HCI (55 mL) dropwise via addition funnel over 15 minutes.
o Observation: The solution will turn pale blue/green due to

formation.

o Control: Maintain internal temperature < 5°C.[7]

Phase B: Reverse Addition (The "Chevalier" Modification) Rationale: Adding the indole TO the
nitrite prevents high local concentrations of indole, which leads to dimerization (red impurities).

» Dissolve 6-lodoindole (10.0 g, 41.1 mmol) in DMF (40 mL) in a separate vessel.
» Load the indole solution into a syringe pump or pressure-equalizing dropping funnel.

e Slowly add the indole solution to the cold (0°C) nitrosating mixture over 2 hours.
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o Note: Do not rush. Fast addition promotes dimer formation.

» After addition is complete, allow the reaction to warm to Room Temperature (20-25°C).
e Stir for an additional 4-6 hours.

o IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 7:3). Look for
disappearance of Indole (

) and appearance of Indazole (
).

Phase C: Workup & Isolation 10. Dilute the reaction mixture with cold Water (200 mL). 11. Stir
vigorously for 30 minutes. The product should precipitate as a yellowish/tan solid. 12. Filter the
suspension using a Buchner funnel. 13. Wash the cake with Water (3 x 50 mL) to remove
residual DMF and inorganic salts. 14. Wash the cake with Hexane (50 mL) to remove
unreacted indole traces. 15. Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Flow & Logic
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PREP: Dissolve NaNO2
in DMF/H20 at 0°C

:
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:

CONVERSION: Warm to RT
Stir 4-6 hrs

:

QUENCH: Dilute with
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Precipitate

ISOLATION: Filtration &
Water Wash

FINAL: Vacuum Dry
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Caption: Operational workflow emphasizing the reverse addition technique to minimize side
reactions.

Analytical Specifications & Troubleshooting
Expected Data
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e Appearance: Tan to light orange solid.
e Yield: 85-92% (Optimized).
e 1H NMR (DMSO-d6, 400 MHz):
o ~10.15 ppm (s, 1H, CHO) - Diagnostic Peak
o ~14.3 ppm (br s, 1H, NH)
o Aromatic signals: ~7.5-8.5 ppm (3H pattern consistent with 1,2,4-substitution).

Troubleshooting Guide

Observation Root Cause Corrective Action

Slower addition of indole is
] Dimerization of indole (reaction  required.[2][3][4][8] Ensure
Deep Red Color / Low Yield o )
with intermediate).[8] temperature stays at 0°C

during addition.

] ) Add more water (increase ratio
_ _ , High DMF content during
Sticky Gum instead of Solid H to 3:1 Water:DMF). Cool the
uench.
a mixture to 5°C before filtration.

Check NaNO2 quality. Ensure
Incomplete Conversion Insufficient nitrosating agent. pH is acidic (pH < 3) during the

initial phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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